5-Chlorosalicylic acid

Descripción general

Descripción

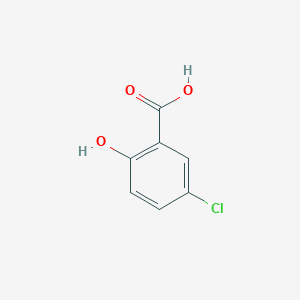

5-Chlorosalicylic acid (5ClSA; C₇H₅ClO₃, molecular weight: 172.56 g/mol) is a halogenated derivative of salicylic acid, where a chlorine atom substitutes the hydrogen at the 5th position of the aromatic ring . It is synthesized via methods such as microwave-assisted chlorination or cyclization reactions involving phosphorus trichloride (PCl₃) . Its structure has been confirmed through spectroscopic techniques (UV, IR, NMR) and elemental analysis .

5ClSA exhibits broad applications in pharmaceuticals (e.g., acne, psoriasis treatment), agrochemicals, and cosmetics . Its bioactivity stems from the synergistic effects of the hydroxyl (-OH) and chlorine (-Cl) groups, which enhance electron-withdrawing properties and influence intermolecular interactions like hydrogen bonding .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 5-clorosalicílico se puede sintetizar mediante varios métodos:

Síntesis de Reimer-Tiemann: Este método implica la reacción de p-clorofenol con hidróxido de potasio alcalino y tetracloruro de carbono a 140 °C en un tubo sellado durante 5-6 horas.

Síntesis de Kolbe: Este método utiliza p-clorofenato de sodio y dióxido de carbono, aunque produce resultados relativamente pobres.

Cloración del ácido salicílico: El ácido salicílico se disuelve en un solvente orgánico y se calienta a 100-150 °C.

Métodos de producción industrial: Un método industrial mejorado implica agregar ácido salicílico a un solvente orgánico, calentar a 80-130 °C y hacer pasar gas cloro a través de la solución. La mezcla de reacción se enfría y se filtra para obtener ácido 5-clorosalicílico con alta pureza .

Tipos de reacciones:

Reacciones de sustitución: El ácido 5-clorosalicílico puede sufrir reacciones de sustitución donde el átomo de cloro es reemplazado por otros grupos funcionales.

Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles en condiciones básicas.

Oxidación: Se pueden usar agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Se pueden emplear agentes reductores como el hidruro de aluminio y litio.

Productos principales:

Productos de sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varios derivados sustituidos del ácido 5-clorosalicílico.

Productos de oxidación: La oxidación puede conducir a la formación de ácidos carboxílicos o quinonas.

Productos de reducción: La reducción puede producir alcoholes u otras formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory Properties

5-Chlorosalicylic acid has been investigated for its anti-inflammatory effects. It is a metabolite of meseclazone, a non-steroidal anti-inflammatory drug (NSAID), and has shown comparable anti-inflammatory, analgesic, and antipyretic activities in various studies. For instance, a study comparing the effects of 5-ClSA and other NSAIDs on gastric ulcerogenic effects in rats demonstrated that 5-ClSA has a significant impact on reducing inflammation without the severe side effects associated with some other NSAIDs .

Antibacterial Activity

Research has indicated that 5-ClSA possesses antibacterial properties. A study examining the efficacy of salicylic acid derivatives showed that 5-ClSA exhibited moderate antibacterial activity against various pathogens when used in treated textiles . This suggests potential applications in antimicrobial fabric treatments.

Antifungal Applications

In addition to its antibacterial properties, 5-ClSA has been studied for its antifungal capabilities. A copper(II)-phenanthroline complex with 5-ClSA demonstrated notable antifungal effects, indicating its potential as a therapeutic agent against fungal infections .

Microbial Metabolism

Biodegradation Studies

this compound is also significant in microbial metabolism studies. Research involving Pseudomonas sp. strains showed that these bacteria could metabolize chlorosalicylates, including 5-ClSA, into halocatechols. This highlights the compound's role in environmental microbiology and bioremediation efforts .

Material Science

Textile Applications

The incorporation of 5-ClSA into textile materials has been explored for its antibacterial properties. Studies indicate that bonding 5-ClSA to viscose fabrics can enhance their antibacterial effectiveness, making them suitable for medical and hygiene applications .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Comparative gastric ulcerogenic effects of meseclazone and 5-ClSA | Demonstrated lower ulcerogenic potential compared to other NSAIDs | Supports use as a safer anti-inflammatory agent |

| Antibacterial properties on viscose fabrics | Showed moderate effectiveness against pathogens | Potential for use in antimicrobial textiles |

| Microbial metabolism of chlorosalicylates | Pseudomonas sp. metabolized 5-ClSA effectively | Implications for bioremediation strategies |

Mecanismo De Acción

El mecanismo de acción del ácido 5-clorosalicílico implica la inhibición de las enzimas ciclooxigenasas (COX-1 y COX-2), que son responsables de la conversión del ácido araquidónico en prostaglandinas y tromboxanos. Esta inhibición conduce a una reducción de la inflamación y el dolor . Además, el compuesto exhibe reacciones de transferencia de protones intramolecular en estado excitado (ESIPT), que son significativas en estudios fotofísicos .

Compuestos similares:

Ácido salicílico: El compuesto principal del ácido 5-clorosalicílico, conocido por su uso en el tratamiento del acné y como agente antiinflamatorio.

Ácido 4-clorosalicílico: Otro derivado clorado con propiedades similares, pero con diferente reactividad debido a la posición del átomo de cloro.

Ácido 2-hidroxibenzoico:

Singularidad: El ácido 5-clorosalicílico es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia del átomo de cloro en la posición 5 mejora su reactividad y lo convierte en un compuesto valioso en diversas aplicaciones .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Positional Isomerism : The 5-Cl substitution in 5ClSA reduces steric hindrance compared to 4-Cl analogs, allowing more efficient intramolecular hydrogen bonding between the -OH and carbonyl groups .

- Halogen Effects : The electron-withdrawing -Cl group in 5ClSA increases acidity (pKa ~2.7) compared to salicylic acid (pKa ~2.9), enhancing its solubility in polar solvents .

Table 2: Comparative Bioactivity Profiles

*MIC: Minimum Inhibitory Concentration.

Key Findings :

- Antimycobacterial Activity : 5ClSA derivatives show superior activity against Mycobacterium avium (MIC = 8–16 µg/mL) compared to 4-Cl isomers (MIC = 16–32 µg/mL), attributed to optimized lipophilicity and target binding .

- Enzyme Inhibition : 5ClSA inhibits acetylcholinesterase (AChE) more effectively (IC₅₀ = 0.8–1.2 µM) than 4-Cl analogs (IC₅₀ = 1.5–2.0 µM), likely due to better alignment with the enzyme’s active site .

- Antibacterial Limitations: Against Neisseria gonorrhoeae, 5ClSA (MIC = 64 µg/mL) is less potent than brominated analogs (MIC = 16 µg/mL), highlighting the importance of halogen electronegativity .

Stability and Environmental Impact

Actividad Biológica

5-Chlorosalicylic acid (5-ClSA), a chlorinated derivative of salicylic acid, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological effects, including its antimicrobial properties, anti-inflammatory actions, and potential applications in various fields such as medicine and agriculture.

This compound has the molecular formula C₇H₅ClO₃ and is characterized by the presence of a chlorine atom at the 5-position of the salicylic acid structure. Its unique chemical properties contribute to its biological activities.

Antimicrobial Activity

Antibacterial Properties:

Several studies have highlighted the antibacterial efficacy of 5-ClSA against various pathogens. In comparative studies, 5-ClSA exhibited significant antibacterial activity, although it was less effective than some of its derivatives like 5-bromosalicylic acid. The effectiveness was assessed through a series of tests on viscose fabrics treated with 5-ClSA and other salicylic acid derivatives, demonstrating its potential use in antimicrobial textiles .

Antifungal Activity:

Research has also indicated that 5-ClSA possesses antifungal properties. It has been shown to inhibit the growth of specific fungal strains, making it a candidate for agricultural applications as a fungicide .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It is believed to exert these effects through inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, it has been linked to reduced gastric ulcerogenic effects when compared to other nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic role in managing inflammation without significant gastrointestinal side effects .

Comparative Studies on Gastric Ulcerogenic Effects

A notable study compared the gastric ulcerogenic effects of 5-ClSA with other NSAIDs. The results indicated that while it does have ulcerogenic potential, it is comparatively lower than that of traditional NSAIDs like aspirin and ibuprofen. This finding suggests that 5-ClSA may be a safer alternative for patients requiring anti-inflammatory treatment .

Microbial Metabolism

Research on the microbial metabolism of chlorosalicylates revealed that certain bacteria can utilize 5-ClSA as a carbon source, leading to the development of microbial strains capable of degrading chlorinated compounds. This aspect highlights its significance in bioremediation efforts .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-chlorosalicylic acid and its derivatives?

- Methodological Answer :

- Direct synthesis : this compound can be synthesized via chlorination of salicylic acid under controlled conditions. For derivatives like 5-chlorosalicylic alcohol, lithium aluminum hydride (LAH) is used to reduce the carboxylic acid group at -20°C .

- Cyclization : Cyclization reactions with PCl₃ and triethylamine (as a base) under argon yield heterocyclic compounds (e.g., 2,6-dichloro-4H-benzo[d][1,3,2]dioxaphosphinine). Low temperatures (-20°C) are critical to suppress side reactions like the Arbuzov rearrangement .

- Amide formation : Reaction with amines (e.g., 3-methyl-butylamine) produces amide derivatives, often requiring ester intermediates and reflux conditions .

Q. How can researchers characterize the purity of this compound?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Use silica gel plates with a mobile phase of cyclohexane:chloroform:acetic acid (14:4:2). UV light or iodine spray detects impurities .

- Melting point analysis : The USP standard specifies a melting range of 172–178°C. Deviations indicate impurities or polymorphic forms .

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

Advanced Research Questions

Q. How to resolve discrepancies in reported melting points of this compound across literature?

- Methodological Answer :

- Polymorphism : Different crystalline forms (polymorphs) can arise from recrystallization solvents (e.g., ethanol vs. acetic acid). XRD analysis is recommended to confirm crystal structure .

- Impurity profiling : Use HPLC or NMR to detect trace impurities (e.g., unreacted precursors or side products). USP guidelines recommend TLC for single-spot validation .

- Calibration : Standardize melting point apparatus with reference compounds (e.g., pure salicylic acid) to ensure accuracy .

Q. What spectroscopic techniques are effective in studying coordination complexes involving this compound?

- Methodological Answer :

- IR spectroscopy : Monitors ligand coordination via shifts in -OH (3200–3500 cm⁻¹) and carboxylate (1600–1650 cm⁻¹) stretches. For example, copper(II) complexes show distinct ν(C=O) shifts due to metal-ligand bonding .

- UV-Vis spectroscopy : Detects charge-transfer transitions in metal complexes (e.g., d-d transitions in Cu²⁺ complexes).

- X-ray crystallography : Resolves bond lengths and angles in coordination complexes. Symmetry codes and hydrogen-bonding networks are critical for structural validation .

Q. What are the mutagenic implications of this compound as a metabolite, and how to assess them?

- Methodological Answer :

- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100). This compound, a metabolite of niclosamide, shows dose-dependent mutagenic activity in TA98 with metabolic activation .

- Metabolite tracking : Use LC-MS to identify degradation products (e.g., 2-chloro-4-nitroaniline) in environmental or biological matrices .

- Environmental fate studies : Monitor abiotic reduction pathways using manganese oxides (e.g., birnessite) under acidic conditions to predict persistence .

Q. How can computational methods predict the environmental degradation pathways of this compound?

- Methodological Answer :

- Linear free energy relationships (LFERs) : Model reduction rate constants using Hammett σ parameters. Nitroaromatic reduction correlates with electron-withdrawing substituents (e.g., -Cl) .

- DFT calculations : Simulate reaction pathways (e.g., hydrolysis or redox reactions) to identify intermediates and transition states.

- QSPR models : Relate molecular descriptors (e.g., logP, HOMO-LUMO gaps) to biodegradation rates for risk assessment .

Q. Contradiction Analysis

Q. How to address conflicting data on the reactivity of this compound in esterification reactions?

- Methodological Answer :

- Reaction optimization : Compare ester yields under varying catalysts (e.g., H₂SO₄ vs. PCl₃) and temperatures. Triethylamine is critical for neutralizing HCl byproducts in PCl₃-mediated reactions .

- Side reactions : Monitor Arbuzov rearrangement by GC-MS. Suppress it by maintaining inert atmospheres (argon) and low temperatures .

Q. Safety and Handling

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

Propiedades

IUPAC Name |

5-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBASRXWGAGQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059806 | |

| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-14-2 | |

| Record name | 5-Chlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YFG68VCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.